molecular formula C19H29Cl2NO2 B4225956 N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride

N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride

Cat. No.: B4225956
M. Wt: 374.3 g/mol
InChI Key: HTTDWNWQVYNTCK-UHFFFAOYSA-N
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Description

N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an allyloxy group, a chloro-substituted benzyl group, and a cyclohexanamine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Properties

IUPAC Name

N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClNO2.ClH/c1-4-10-23-19-12-16(20)15(11-18(19)22-5-2)13-21-17-9-7-6-8-14(17)3;/h4,11-12,14,17,21H,1,5-10,13H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTDWNWQVYNTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)CNC2CCCCC2C)Cl)OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Chlorination: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Ethoxylation: The ethoxy group is added through an ethoxylation reaction, typically using ethyl iodide (C2H5I) in the presence of a base.

    Cyclohexanamine Formation: The cyclohexanamine moiety is synthesized through a reductive amination reaction, where a cyclohexanone derivative is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) for allyloxy group oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for chloro group reduction.

    Substitution: Nucleophiles like amines or thiols in the presence of a base for substitution reactions.

Major Products Formed

    Epoxides: or from oxidation of the allyloxy group.

    Hydrocarbons: from reduction of the chloro group.

    Substituted benzyl derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with cellular receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride
  • N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-propanamine hydrochloride

Uniqueness

N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyloxy, chloro, and ethoxy groups, along with the cyclohexanamine moiety, makes it a versatile compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride

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